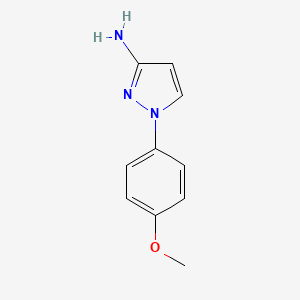

1-(4-methoxyphenyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

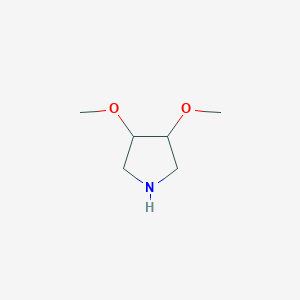

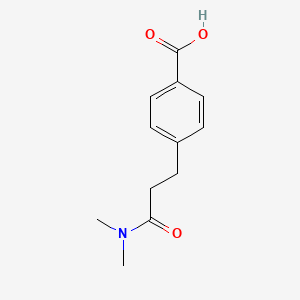

1-(4-methoxyphenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reductive Amination Synthesis : One study describes the synthesis of secondary amines, including derivatives of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine, using a reductive amination method. This method is crucial for creating biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : Another research focused on the environmentally benign synthesis of pyrazolo[1,5-a]pyrimidine derivatives, starting from 3-(4-methoxyphenyl)-3-oxopropanenitrile. These derivatives were then evaluated for their anti-inflammatory and anti-cancer activities, demonstrating potential medicinal applications (Kaping et al., 2016).

Synthesis and Spectroscopic Investigations : A study explored the synthesis and characterization of Schiff base ligands involving this compound derivatives. The research included spectroscopic and X-ray crystallographic techniques to understand the structural and chemical properties of these compounds (Hayvalı, Unver, & Svoboda, 2010).

Modification of Hydrogels for Medical Applications : Another study highlighted the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including derivatives of this compound. This research suggested potential applications in creating polymers with enhanced antibacterial and antifungal properties for medical use (Aly & El-Mohdy, 2015).

Synthesis and Cytotoxicity of Pyrazole Derivatives : In a study exploring pyrazole derivatives, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential for cancer treatment (Hassan, Hafez, & Osman, 2014).

CRF1 Antagonists for Anxiety and Depression : Research into 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines, which are structurally related to this compound, revealed their potential as corticotropin-releasing factor receptor-1 antagonists. This indicates possible applications in developing treatments for anxiety and depression (Gilligan et al., 2009).

Mécanisme D'action

Target of Action

Compounds like “1-(4-methoxyphenyl)-1H-pyrazol-3-amine” often target specific proteins or enzymes in the body, depending on their structure and functional groups. For instance, some compounds with a pyrazole core have been found to interact with various enzymes and receptors, including cyclooxygenase enzymes, GABA receptors, and more .

Mode of Action

The mode of action of “this compound” would depend on its specific target. It might inhibit or activate its target, leading to downstream effects. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, preventing it from catalyzing its usual reaction .

Biochemical Pathways

The affected pathways would depend on the specific target of “this compound”. If it targets an enzyme involved in a particular biochemical pathway, it could disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure and the characteristics of the biological system it’s introduced to. These properties would influence its bioavailability .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in physiological responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For instance, certain conditions might enhance or inhibit its interaction with its target .

Analyse Biochimique

Biochemical Properties

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which is a post-translational modification that links metabolism to cellular function . This interaction is crucial for maintaining mitochondrial homeostasis and bioenergetics, especially under stress conditions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, for example, it has been observed to improve mitochondrial homeostasis and inhibit the mitochondrial apoptosis pathway under ischemic-like conditions . This compound also affects the expression of various genes involved in oxidative stress and inflammatory responses, thereby modulating cellular functions and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric inhibitor of certain enzymes, altering their activity and function. For instance, it has been identified as an inhibitor of pyruvate dehydrogenase kinase isozyme 4, which plays a role in regulating mitochondrial function . This inhibition leads to changes in gene expression and metabolic pathways, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular functions and improve survival rates in models of ischemic injury . At higher doses, it may exhibit toxic effects, including oxidative stress and inflammation . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the biosynthesis of alkaloids and flavonoids, as well as the degradation of lysine . These interactions affect metabolic flux and the levels of specific metabolites, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been identified as a substrate for efflux transporters such as P-glycoprotein and breast cancer resistance protein, which influence its distribution and disposition . These transporters play a crucial role in determining the localization and accumulation of the compound within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in mitochondria, where it exerts its effects on mitochondrial homeostasis and bioenergetics . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria, enhancing its biochemical activity.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOZGLXKYWMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587615 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76091-01-5 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)

![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)